molecular formula C7H9N3O3 B14304924 Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate CAS No. 116452-89-2

Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate

Cat. No.: B14304924
CAS No.: 116452-89-2
M. Wt: 183.16 g/mol
InChI Key: RZOJQLQNOXADQP-UHFFFAOYSA-N
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Description

Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is a unique organic compound characterized by its cyclopropane ring and azidocarbonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with azidocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at low temperatures to prevent the decomposition of the azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important in medicinal chemistry. The cyclopropane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • Ethyl 1-cyano-1-cyclopropanecarboxylate
  • Ethyl 1-cyclopropanecarboxylate
  • 1-Aminocyclopropane-1-carboxylic acid

Comparison: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclopropane derivatives. The azide group allows for a variety of chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

116452-89-2

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 1-carbonazidoylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(12)7(3-4-7)5(11)9-10-8/h2-4H2,1H3

InChI Key

RZOJQLQNOXADQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)N=[N+]=[N-]

Origin of Product

United States

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